Cas no 497142-88-8 ((2R,3R)-2-(4-hydroxyphenyl)-7-methoxy-8-methyl-3,4-dihydro-2H-chromen-3-ol)
(2R,3R)-2-(4-hydroxyphenyl)-7-methoxy-8-methyl-3,4-dihydro-2H-chromen-3-ol is a chiral flavonoid derivative characterized by its stereospecific (2R,3R) configuration and functionalized chromene scaffold. The compound features a 4-hydroxyphenyl group at the C-2 position, a methoxy substituent at C-7, and a methyl group at C-8, contributing to its structural specificity. The presence of a hydroxyl group at C-3 enhances its potential for hydrogen bonding and derivatization. This molecule is of interest in synthetic and medicinal chemistry due to its rigid, oxygenated framework, which may serve as a precursor for bioactive compounds or as a model for studying stereoselective reactions. Its defined stereochemistry and functional group arrangement make it valuable for structure-activity relationship studies.
497142-88-8 structure
Product Name:(2R,3R)-2-(4-hydroxyphenyl)-7-methoxy-8-methyl-3,4-dihydro-2H-chromen-3-ol
CAS No:497142-88-8
MF:C17H18O4
MW:286.322425365448
CID:1530716
PubChem ID:637885
Update Time:2025-06-09
(2R,3R)-2-(4-hydroxyphenyl)-7-methoxy-8-methyl-3,4-dihydro-2H-chromen-3-ol Chemical and Physical Properties
Names and Identifiers
-
- 2H-1-Benzopyran-3-ol,3,4-dihydro-2-(4-hydroxyphenyl)-7-methoxy-8-methyl-, (2R,3R)-
- Tupichinol A
- LMPK12020006
- Q44167222
- CHEBI:185008
- CHEMBL464202
- DTXSID101043589
- 497142-88-8
- starbld0001757
- AKOS040762460
- CS-0129896
- (2R,3R)-2-(4-Hydroxyphenyl)-7-methoxy-8-methylchroman-3-ol
- HY-N7481
- (2R,3R)-2-(4-hydroxyphenyl)-7-methoxy-8-methyl-3,4-dihydro-2H-chromen-3-ol
- (2R,3R)-3,4-Dihydro-2-(4-hydroxyphenyl)-7-methoxy-8-methyl-2H-1-benzopyran-3-ol
- DA-78702
- SCHEMBL25192306
-
- Inchi: 1S/C17H18O4/c1-10-15(20-2)8-5-12-9-14(19)17(21-16(10)12)11-3-6-13(18)7-4-11/h3-8,14,17-19H,9H2,1-2H3/t14-,17-/m1/s1
- InChI Key: PSCVPMJLJOIQKC-RHSMWYFYSA-N
- SMILES: O1C2C(C)=C(C=CC=2C[C@H]([C@H]1C1C=CC(=CC=1)O)O)OC
Computed Properties
- Exact Mass: 286.12050905g/mol
- Monoisotopic Mass: 286.12050905g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 340
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.9
- XLogP3: 2.8
Experimental Properties
- Color/Form: Powder
(2R,3R)-2-(4-hydroxyphenyl)-7-methoxy-8-methyl-3,4-dihydro-2H-chromen-3-ol Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
(2R,3R)-2-(4-hydroxyphenyl)-7-methoxy-8-methyl-3,4-dihydro-2H-chromen-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T70460-5 mg |
2H-1-Benzopyran-3-ol,3,4-dihydro-2-(4-hydroxyphenyl)-7-methoxy-8-methyl-, (2R,3R)- |
497142-88-8 | 5mg |
¥6880.0 | 2021-09-07 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5195-1 mg |
Tupichinol A |
497142-88-8 | 1mg |
¥3475.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN5195-1 ml * 10 mm |
Tupichinol A |
497142-88-8 | 1 ml * 10 mm |
¥ 4990 | 2024-07-19 | ||
| TargetMol Chemicals | TN5195-5 mg |
Tupichinol A |
497142-88-8 | 98% | 5mg |
¥ 4,890 | 2023-07-10 | |
| TargetMol Chemicals | TN5195-1 mL * 10 mM (in DMSO) |
Tupichinol A |
497142-88-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4990 | 2023-09-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T70460-5mg |
2H-1-Benzopyran-3-ol,3,4-dihydro-2-(4-hydroxyphenyl)-7-methoxy-8-methyl-, (2R,3R)- |
497142-88-8 | ,98.5% | 5mg |
¥6880.0 | 2023-09-06 | |
| TargetMol Chemicals | TN5195-5mg |
Tupichinol A |
497142-88-8 | 5mg |
¥ 4890 | 2024-07-19 |
(2R,3R)-2-(4-hydroxyphenyl)-7-methoxy-8-methyl-3,4-dihydro-2H-chromen-3-ol Related Literature
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Related Categories
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Flavonoids 7-O-methylated flavonoids
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Flavonoids O-methylated flavonoids 7-O-methylated flavonoids
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
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